molecular formula C19H14O B396496 2-(3-Methylphenyl)indeno[2,1-b]pyran

2-(3-Methylphenyl)indeno[2,1-b]pyran

Cat. No.: B396496
M. Wt: 258.3g/mol
InChI Key: OXJWYKVPLNIAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenyl)indeno[2,1-b]pyran is an organic compound with the molecular formula C 19 H 14 O and an average mass of 258.320 Da . This compound features a fused indenopyran core structure substituted with a 3-methylphenyl group, making it a subject of interest in fundamental organic chemistry and materials science research. While the specific biological profile and research applications of this exact compound are not extensively detailed in the available scientific literature, related pyran and indenopyran derivatives are investigated as scaffolds in medicinal chemistry . Researchers can utilize this high-purity compound as a building block for synthesizing more complex molecular architectures, a reference standard in analytical studies, or a starting point for exploring the properties of fused-ring systems. This product is intended for laboratory and research purposes. It is not intended for diagnostic or therapeutic use, or for any human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14O

Molecular Weight

258.3g/mol

IUPAC Name

2-(3-methylphenyl)indeno[2,1-b]pyran

InChI

InChI=1S/C19H14O/c1-13-5-4-7-15(11-13)18-10-9-17-16-8-3-2-6-14(16)12-19(17)20-18/h2-12H,1H3

InChI Key

OXJWYKVPLNIAKL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC=C3C4=CC=CC=C4C=C3O2

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C3C4=CC=CC=C4C=C3O2

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 3 Methylphenyl Indeno 2,1 B Pyran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds. Through the analysis of one- and two-dimensional NMR spectra, the precise arrangement of atoms within the 2-(3-Methylphenyl)indeno[2,1-b]pyran molecule can be ascertained.

One-Dimensional (¹H, ¹³C) NMR for Structural Proof and Substitution Patterns

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of hydrogen and carbon atoms, respectively. These spectra are crucial for verifying the core structure and identifying the substitution patterns on the aromatic rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits a series of signals corresponding to the different types of protons in the molecule. The aromatic region typically shows complex multiplets due to the coupling between adjacent protons on the indenopyran core and the 3-methylphenyl substituent. A characteristic singlet for the methyl group protons is also observed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbon atoms of the aromatic rings resonate in a distinct downfield region, while the sp³-hybridized carbon of the methyl group appears at a higher field. The number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms.

A representative, though not exhaustive, compilation of ¹H and ¹³C NMR data for related indenopyran structures is presented below. Specific shifts for this compound may vary.

Interactive Table: Representative ¹H and ¹³C NMR Data for Indenopyran Derivatives

NucleusChemical Shift (ppm) RangeMultiplicity (for ¹H)Notes
¹H6.8 - 8.2mAromatic protons
¹H~2.5sMethyl group protons
¹³C110 - 155Aromatic and olefinic carbons
¹³C~21Methyl group carbon

Note: 's' denotes a singlet and 'm' denotes a multiplet. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. sdsu.edu This is instrumental in tracing the connectivity within the indenopyran and methylphenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, allowing for the unambiguous assignment of carbon resonances. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). epfl.ch HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule by observing long-range couplings. epfl.chemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule.

Dynamic NMR Studies for Conformational Analysis (If Applicable)

Dynamic NMR (DNMR) is employed to study molecules that are undergoing conformational changes or other dynamic processes on the NMR timescale. youtube.com If this compound were to exhibit conformational isomerism, such as restricted rotation around the bond connecting the phenyl group to the pyran ring, DNMR could be used to investigate these dynamics. nih.govrsc.org By acquiring NMR spectra at different temperatures, one might observe changes in the line shapes of the signals, such as broadening or coalescence, which can provide quantitative information about the energy barriers of the dynamic process. youtube.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. kobv.demdpi.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. researchgate.netnih.gov For this compound, HRMS would be used to confirm the molecular formula, C₂₃H₁₆O.

Interactive Table: Expected HRMS Data for this compound

IonCalculated Exact Mass (m/z)Found Exact Mass (m/z)
[M+H]⁺309.1274To be determined experimentally
[M+Na]⁺331.1093To be determined experimentally
[M]⁺˙308.1196To be determined experimentally

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, X-ray crystallography reveals how the molecules pack in the crystal and provides insights into intermolecular interactions such as π-π stacking or C-H···π interactions, which can influence the material's bulk properties. researchgate.net

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemTo be determined experimentally
Space GroupTo be determined experimentally
Unit Cell Dimensionsa = ?, b = ?, c = ?, α = ?, β = ?, γ = ?
Volume (ų)To be determined experimentally
Z (molecules per unit cell)To be determined experimentally
Calculated Density (g/cm³)To be determined experimentally

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. iaea.org These techniques are complementary and are particularly useful for identifying the functional groups present in a compound. iaea.orgirdg.org

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, one would expect to see characteristic bands for C-H stretching and bending in the aromatic and methyl groups, C=C stretching from the aromatic and pyran rings, and C-O-C stretching of the pyran ether linkage.

Raman Spectroscopy: Raman spectroscopy is an inelastic scattering technique where the sample is irradiated with a monochromatic laser, and the scattered light is analyzed. nih.gov The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to FT-IR. nih.gov For this compound, Raman spectroscopy would be effective in probing the vibrations of the indenopyran and phenyl ring systems.

Interactive Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹) (FT-IR)Expected Wavenumber Range (cm⁻¹) (Raman)
Aromatic C-H Stretch3100 - 30003100 - 3000
Alkyl C-H Stretch3000 - 28503000 - 2850
Aromatic C=C Stretch1625 - 14501625 - 1450
C-O-C Stretch1300 - 1000Weak or inactive

Electronic Absorption and Emission Spectroscopy in Various Media

The electronic absorption and emission spectra of organic molecules are powerful tools for understanding their electronic structure and how they interact with their surroundings. These properties are particularly important for compounds like indenopyrans, which have potential applications in materials science, such as in the development of fluorescent dyes and photochromic materials. The absorption of ultraviolet or visible light excites electrons from the ground state to a higher energy state, and the subsequent emission of light as fluorescence or phosphorescence provides information about the relaxation pathways of these excited states.

The position, intensity, and shape of the absorption and emission bands can be significantly influenced by the solvent polarity, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. By studying these spectral shifts in a range of solvents with varying polarities, it is possible to gain insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

Research on related indenopyran derivatives, such as indeno[1,2-c]pyran-3-ones, has shown that these compounds typically exhibit absorption bands in the ultraviolet region. researchgate.netnih.govsemanticscholar.org For instance, new indeno[1,2-c]pyran-3-ones have been synthesized and their photophysical properties investigated, revealing that they are blue emitters in solution. nih.govsemanticscholar.org The electronic spectra of these compounds display intense absorption bands, and their photoluminescence spectra have been recorded to determine their emission characteristics. semanticscholar.org

Furthermore, studies on indeno-fused naphthopyrans have explored their photochromic behavior, where irradiation with UV light generates photoisomers with different absorption spectra and thermal stabilities. researchgate.net The photochromic properties of naphthopyrans are known to be strongly dependent on their structural features. researchgate.net

While specific data for this compound is not available, the general trends observed for the indenopyran class of compounds suggest that its electronic spectra would also be sensitive to the solvent environment. A systematic study in various media, from nonpolar to polar aprotic and protic solvents, would be necessary to fully characterize its photophysical behavior. Such a study would involve measuring the absorption and emission maxima (λ_abs and λ_em) in each solvent and analyzing the data using solvatochromic models to quantify the effect of the solvent on the electronic transitions.

Theoretical and Computational Investigations of 2 3 Methylphenyl Indeno 2,1 B Pyran

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has been a pivotal computational method for investigating the electronic structure and optimizing the molecular geometry of complex organic molecules like 2-(3-Methylphenyl)indeno[2,1-b]pyran. DFT calculations, often utilizing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the determination of the most stable three-dimensional arrangement of atoms in the molecule. These calculations are crucial for understanding the fundamental properties of the compound.

The optimized molecular structure reveals key bond lengths and angles. For instance, in related pyran-containing compounds, C-C bond lengths within the pyran ring and attached phenyl groups typically range from 1.3466 Å to 1.5339 Å. The planarity and potential conformational isomers of the molecule can also be assessed through these calculations, providing a foundational understanding of its structural characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Determination

A critical aspect of understanding a molecule's chemical reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's kinetic stability and reactivity.

For pyran derivatives, the HOMO is often localized over the more electron-rich portions of the molecule, acting as the electron donor, while the LUMO is situated on the electron-accepting regions. A smaller energy gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. For example, in a study of a related pyran derivative, the HOMO and LUMO energies were calculated to be -6.12 eV and -1.58 eV, respectively, resulting in an energy gap of 4.54 eV. This value provides insight into the molecule's potential for charge transfer interactions within itself and with other species. The energy gap can also be influenced by the solvent environment, with solvents like DMSO potentially increasing the gap and causing a hypsochromic (blue) shift in the UV-Vis absorption spectrum.

Table 1: Frontier Molecular Orbital Energies and Band Gap

ParameterValue (eV)
EHOMO-6.12
ELUMO-1.58
Energy Gap (ΔE)4.54

Note: The values presented are for a related pyran derivative and serve as an illustrative example.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is typically color-coded, where red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue represents electron-deficient areas (positive potential) that are favorable for nucleophilic attack. Green and yellow areas generally denote regions of neutral or slightly electron-rich potential, respectively.

In molecules containing heterocyclic rings and various functional groups, the MESP analysis can pinpoint specific atoms or regions with high electron density, such as lone pairs on oxygen or nitrogen atoms, which are often the most negative sites. Conversely, hydrogen atoms attached to electronegative atoms or aromatic rings often exhibit a positive electrostatic potential. This detailed mapping of the electrostatic potential provides crucial information for understanding intermolecular interactions, including hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational stability and dynamic properties. By simulating the motions of atoms and molecules over time, MD can reveal the accessible conformations of a molecule and the transitions between them.

These simulations are particularly useful for understanding the flexibility of the molecular structure and how it might change in different environments. For complex molecules, MD can help identify the most stable conformations and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might interact with other molecules, such as in biological systems. The stability of a molecule-ligand complex, for instance, can be assessed over simulation times extending to nanoseconds.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis, IR) through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption spectra, and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate ¹H and ¹³C NMR chemical shifts. Time-dependent DFT (TD-DFT) is the standard approach for predicting electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For instance, TD-DFT calculations can predict whether an absorption corresponds to a π→π* or n→π* transition. Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule, which can then be compared to experimental FT-IR spectra to identify characteristic functional groups and vibrational modes.

Table 2: Predicted Spectroscopic Data (Illustrative)

Spectroscopic PropertyPredicted Value
¹H NMR Chemical Shift (ppm)Calculated using GIAO method
¹³C NMR Chemical Shift (ppm)Calculated using GIAO method
UV-Vis λmax (nm)357.70 (in gas phase)
IR Vibrational Frequency (cm⁻¹)N-H stretch: 3432

Note: The values presented are for a related pyran derivative and serve as an illustrative example.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.

This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. This information is crucial for understanding the kinetics and feasibility of a reaction. For complex organic reactions, computational methods can help to distinguish between different possible mechanisms, such as concerted or stepwise pathways. The nature of intermediates and the flow of electron density during the reaction can also be analyzed.

Structure-Property Relationship (SPR) Studies via Computational Modeling

Computational modeling plays a vital role in establishing structure-property relationships (SPR), which aim to understand how the chemical structure of a molecule determines its physical, chemical, and biological properties. By systematically modifying the structure of this compound in silico and calculating various molecular descriptors, researchers can identify key structural features that influence its properties.

These descriptors can include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with observed or predicted properties, it is possible to build predictive models that can guide the design of new molecules with desired characteristics. This approach is widely used in materials science and drug discovery to optimize the performance of chemical compounds.

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of indeno[2,1-b]pyran derivatives are intricately linked to their molecular structure, with substituent groups playing a pivotal role in modulating these characteristics. The introduction of various functional groups onto the core scaffold, particularly at the 2-phenyl position, can significantly alter the electron density distribution, which in turn influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the HOMO-LUMO energy gap directly impacts the absorption and emission spectra, as well as other key photophysical parameters such as quantum yield and fluorescence lifetime.

Theoretical and computational investigations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the impact of substituents on the electronic structure and excited-state properties of complex organic molecules. These studies allow for a systematic analysis of how different substituents influence molecular orbitals and electronic transitions. For instance, computational studies on similar aromatic and heterocyclic systems have demonstrated that the introduction of electron-donating groups typically leads to a bathochromic (red) shift in the absorption and emission spectra, as a smaller amount of energy is required to excite an electron from the HOMO to the LUMO.

The position of the substituent on the phenyl ring is also a critical factor. A substituent at the meta position, as in this compound, primarily exerts its influence through inductive effects, whereas ortho and para substituents can also engage in resonance effects. The inductive effect of the 3-methyl group, while modest, is expected to perturb the electronic distribution of the entire π-conjugated system of the indeno[2,1-b]pyran core.

The photophysical properties, such as fluorescence quantum yield and lifetime, are also sensitive to substituent effects. The introduction of a methyl group can influence these properties by altering the rates of radiative and non-radiative decay pathways of the excited state. For example, the flexibility of the methyl group could potentially introduce vibrational modes that facilitate non-radiative decay, which might lead to a lower quantum yield compared to an unsubstituted analog. However, the electronic effects could also enhance the radiative decay rate. The net effect is often a complex interplay of these factors.

To illustrate the potential impact of the 3-methyl substituent, a comparative analysis with the parent compound, 2-phenylindeno[2,1-b]pyran, and a derivative with a representative electron-withdrawing group (EWG), such as a nitro group (-NO₂), is beneficial. An EWG would be expected to stabilize the HOMO and LUMO levels, leading to a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the spectra.

CompoundSubstituent (Position)Nature of SubstituentExpected Impact on HOMO EnergyExpected Impact on LUMO EnergyExpected HOMO-LUMO GapExpected Shift in λmax (Absorption/Emission)
2-Phenylindeno[2,1-b]pyran-H (Reference)NeutralReferenceReferenceReferenceReference
This compound-CH₃ (meta)Weak Electron-DonatingIncrease (Destabilization)Slight IncreaseDecreaseBathochromic (Red Shift)
2-(4-Nitrophenyl)indeno[2,1-b]pyran-NO₂ (para)Strong Electron-WithdrawingDecrease (Stabilization)Significant DecreaseIncreaseHypsochromic (Blue Shift)

Note: The data in this table is illustrative and based on established principles of substituent effects in organic chromophores. Specific experimental or computational data for the listed compounds is required for quantitative validation.

Reactivity and Mechanistic Studies of 2 3 Methylphenyl Indeno 2,1 B Pyran

Electrophilic and Nucleophilic Substitution Reactions on the Pyran and Indene (B144670) Moieties

The indeno[2,1-b]pyran scaffold possesses distinct regions of electrophilicity and nucleophilicity, making it amenable to both electrophilic and nucleophilic substitution reactions. The reactivity is highly dependent on the specific ring system targeted.

The pyran moiety , particularly in related pyran-2-one structures, exhibits defined reactive sites. The carbon atoms at positions 2, 4, and 6 are considered electrophilic centers, while the carbon at the 5-position acts as a nucleophilic center. imist.ma Nucleophilic attack often targets the carbonyl group or other electrophilic carbons, which can lead to ring-opening of the pyran moiety. imist.ma

The indene moiety , being an aromatic system, is susceptible to electrophilic aromatic substitution. The specific position of substitution on the indene ring is directed by the activating and deactivating effects of the fused pyran ring and the inherent electronic properties of the indene system itself. In contrast, nucleophilic aromatic substitution (SNAr) on the electron-rich indene ring is less common and would require the presence of strong electron-withdrawing groups to facilitate the reaction, proceeding through a stepwise addition-elimination mechanism. nih.gov

Table 1: Predicted Reactivity of Indeno[2,1-b]pyran Moieties

Moiety Reaction Type Predicted Reactive Sites Notes
Pyran Ring Nucleophilic Attack C2, C4, C6 positions Can lead to ring-opening reactions. imist.ma
Electrophilic Attack C5 position Less common compared to nucleophilic attack.
Indene Ring Electrophilic Substitution Benzene (B151609) ring of the indene Position influenced by directing groups.

Cycloaddition Reactions of the Indeno[2,1-b]pyran System

The unsaturated nature of the indeno[2,1-b]pyran system allows it to participate in various cycloaddition reactions, providing pathways to more complex molecular architectures.

The pyran ring within the indeno[2,1-b]pyran structure can function as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. chim.itnih.gov When reacting with dienophiles such as alkynes, 2H-pyran-2-one derivatives typically form an initial bicyclic adduct which then undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to yield highly substituted aromatic compounds. chim.itrsc.org The reaction's feasibility and regioselectivity are influenced by the electronic properties of both the indeno[2,1-b]pyran (the diene) and the reacting dienophile. chim.itnih.gov

Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also significant. illinois.edu These reactions are crucial for synthesizing various heterocyclic compounds. illinois.edursc.orgmdpi.com The indeno[2,1-b]pyran system can react with heterodienophiles, or parts of the system can act as a heterodienophile, expanding its synthetic utility. rsc.org

1,3-Dipolar cycloadditions are powerful, concerted reactions for constructing five-membered heterocyclic rings. frontiersin.orgwikipedia.org In this context, the double bonds within the indeno[2,1-b]pyran system can act as dipolarophiles, reacting with a variety of 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides. wikipedia.orgresearchgate.netnih.gov These reactions proceed via a [3+2] cycloaddition mechanism, leading to the formation of novel fused or spiro-heterocyclic systems. mdpi.com The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile. wikipedia.org

Table 2: Potential Cycloaddition Reactions

Reaction Type Role of Indeno[2,1-b]pyran Potential Partner Resulting Structure
Diels-Alder Diene (Pyran moiety) Alkyne Substituted Naphthalene Derivative (after CO2 loss)
Diels-Alder Diene (Pyran moiety) Alkene Bicyclic Adduct
Hetero-Diels-Alder Diene Aldehyde Dihydropyran-fused System illinois.edu
1,3-Dipolar Cycloaddition Dipolarophile Azomethine Ylide Pyrrolidine-fused heterocycle researchgate.netnih.gov

| 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrone | Isoxazolidine-fused heterocycle |

Ring-Opening and Rearrangement Processes

The pyran ring of the indeno[2,1-b]pyran system is susceptible to ring-opening reactions, which can be initiated by nucleophiles or photochemical stimuli. Nucleophilic attack on an electrophilic carbon of the pyran ring can lead to its cleavage, forming an intermediate that can subsequently undergo rearrangement to yield different heterocyclic or acyclic structures. imist.ma

Photoinduced ring-opening is a particularly important process for this class of compounds. uc.pt Irradiation with UV light can cause the cleavage of the C-O bond in the pyran ring, leading to the formation of a transient open-ring species. uc.pt This process is fundamental to the photochromic behavior of these molecules and can be followed by various rearrangements or ring-closure reactions to yield different isomers. uc.ptnih.govacs.org

Photoinduced Transformations and Photochromic Behavior

Indeno[2,1-b]pyrans are a well-known class of photochromic compounds. This property is characterized by a reversible change in color upon exposure to electromagnetic radiation. Typically, the colorless or weakly colored closed form of 2-(3-Methylphenyl)indeno[2,1-b]pyran undergoes a significant structural transformation when irradiated with ultraviolet (UV) light.

This transformation involves the cleavage of the spiro C-O bond within the pyran moiety, leading to the formation of a highly colored, open-ring isomer known as a merocyanine (B1260669). rsc.orgrsc.org This open form possesses an extended π-conjugated system, which is responsible for its strong absorption in the visible region of the spectrum. The process is reversible, and the colored merocyanine can revert to the original colorless closed form either thermally in the dark or by irradiation with visible light. rsc.org

The photochromic transformation from the closed indenopyran to the open merocyanine form is a complex process involving several steps.

Photoexcitation: Upon absorption of a UV photon, the indenopyran molecule is promoted to an excited singlet state.

Bond Cleavage: In the excited state, the heterolytic cleavage of the C-O bond in the pyran ring occurs. This is the key bond-breaking event that initiates the structural change.

Isomerization: Following C-O bond cleavage, a series of rotational isomerizations (torsional changes) occur around the newly formed single bonds. This leads to the formation of several possible stereoisomers of the open-ring merocyanine. The most stable of these isomers is typically a planar, zwitterionic merocyanine dye. rsc.org

Decay Pathways: The colored merocyanine isomers can revert to the closed-ring form through two main pathways: a thermal pathway, which involves overcoming a thermal energy barrier for ring closure, or a photochemical pathway, where absorption of visible light by the merocyanine promotes it to an excited state from which it efficiently returns to the closed-ring ground state. rsc.orgnih.gov

The kinetics and equilibrium of this reversible process are influenced by factors such as the solvent polarity, temperature, and the specific substituents on the indeno[2,1-b]pyran core. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Structure/Class
This compound Indenopyran
Merocyanine Open-ring isomer of indenopyran
Pyran-2-one Heterocyclic ketone
Thiophene Sulfur-containing heterocycle
Indene Bicyclic hydrocarbon
Azomethine ylide 1,3-dipole
Nitrone 1,3-dipole
Nitrile oxide 1,3-dipole
Aldehyde-ketene Open-ring intermediate

Oxidation and Reduction Chemistry of the Indeno[2,1-b]pyran Core

The reactivity of the indeno[2,1-b]pyran core, and specifically that of this compound, towards oxidation and reduction is a field that remains largely unexplored, with limited direct experimental data available in the scientific literature. However, by examining the constituent parts of the molecule—the indene and pyran rings—and the reactivity of closely related indenopyran isomers, a predictive understanding of its redox behavior can be established. The indeno[2,1-b]pyran system possesses several potential sites for oxidation and reduction, including the electron-rich pyran ring, the fused indene system with its reactive double bond and benzylic protons, and the pendant 3-methylphenyl group.

Oxidation Chemistry

The indeno[2,1-b]pyran skeleton is anticipated to be susceptible to oxidation at several positions. The pyran ring, being an oxygen-containing heterocycle with double bonds, is a likely site for oxidative reactions. wikipedia.org Depending on the oxidizing agent and reaction conditions, oxidation could potentially lead to the formation of pyranones, ring-opened products such as dicarbonyl compounds, or other oxygenated derivatives.

Furthermore, the indenyl moiety itself is known to be reactive towards oxidation. Theoretical studies on the oxidation of the indenyl radical have shown that it can react with molecular oxygen to form products like 1H-inden-1-one. bohrium.com This suggests that the indene part of the this compound molecule could undergo oxidation, particularly at the benzylic carbon atoms of the five-membered ring, which are activated.

Electrochemical studies on transition metal complexes containing the indenyl ligand indicate that the indenyl group is generally more electron-donating than the related cyclopentadienyl (B1206354) ligand. acs.orgresearchgate.net This inherent electron-rich nature of the indenyl system suggests that the indeno[2,1-b]pyran core would be prone to oxidative processes. While specific electrochemical data for this compound is not available, it is reasonable to predict that it would exhibit oxidative waves in cyclic voltammetry experiments, corresponding to the oxidation of the indenyl and/or pyran portions of the molecule.

Reduction Chemistry

The reduction of the indeno[2,1-b]pyran core can be expected to occur at the double bonds within the heterocyclic system. Catalytic hydrogenation is a common method for the reduction of alkenes and aromatic systems. youtube.comyoutube.com It is plausible that under catalytic hydrogenation conditions (e.g., using catalysts like Palladium on carbon, Platinum oxide, or Nickel), the double bonds in both the pyran and the five-membered ring of the indene moiety could be reduced. youtube.com The specific conditions required (temperature, pressure) would determine the extent of reduction, with harsher conditions potentially leading to the saturation of the aromatic rings as well. youtube.com

Chemical reducing agents are also expected to react with the indeno[2,1-b]pyran system. While no direct studies on this compound with common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) have been reported, the reactivity of a related isomer provides valuable insight. A study on an indeno[2,1-c]pyran-3-one derivative demonstrated that reduction with NaBH₄ in ethanol (B145695) led to the opening of the lactone ring, followed by the reduction of a ketone to furnish an indene derivative. nih.gov This highlights the susceptibility of the pyranone moiety to reductive cleavage.

Although this compound lacks the carbonyl group of a pyranone, the double bond within the pyran ring is still a potential site for reduction by hydride reagents, though likely requiring more forcing conditions than for an α,β-unsaturated ketone. The specific outcome of such a reaction would depend on the substrate's electronic and steric properties and the chosen reducing agent and conditions. youtube.comnih.gov

Table of Predicted Reactivity

Reaction TypeReagent/ConditionPotential Product(s)Notes
Oxidation Mild Oxidizing Agents (e.g., PCC, MnO₂)Oxidation of benzylic positions of the indene ring.Based on general reactivity of indenes.
Strong Oxidizing Agents (e.g., KMnO₄, O₃)Ring opening of the pyran and/or indene rings.Highly dependent on reaction conditions.
Electrochemical OxidationFormation of radical cations and subsequent products.Inferred from studies on indenyl complexes. acs.orgresearchgate.net
Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C)Saturation of the double bonds in the pyran and indene rings.Extent of reduction depends on conditions. youtube.com
Sodium Borohydride (NaBH₄)Potential for reduction of the pyran ring's double bond.Likely less reactive than systems with a carbonyl. nih.govyoutube.com
Lithium Aluminum Hydride (LiAlH₄)More potent reduction, potentially affecting both rings.Expected to be more reactive than NaBH₄. nih.gov

Advanced Applications and Functionalization of 2 3 Methylphenyl Indeno 2,1 B Pyran in Material Science

Photophysical Characteristics and Their Modulation for Advanced Optical Materials

The photophysical behavior of indenopyran derivatives is central to their application in optical materials. The extended π-conjugation of the indeno[2,1-b]pyran system gives rise to interesting absorption and emission properties that can be finely tuned by the nature and position of substituents.

Organic Fluorophores and Luminescent Emitters

Indenopyran derivatives are recognized for their potential as organic fluorophores. researchgate.netnih.gov Studies on various substituted indeno[1,2-c]pyran-3-ones have demonstrated that these compounds can be efficient blue emitters in solution. researchgate.netbeilstein-journals.org The fluorescence quantum yields and emission wavelengths are highly dependent on the substituents attached to the pyran moiety. For instance, trans isomers of certain indenopyran-3-ones have been shown to exhibit significantly higher fluorescence quantum yields compared to their cis counterparts. beilstein-journals.org

To illustrate the typical photophysical data obtained for related compounds, the following table presents absorption and emission data for a series of dihydroindenopyrone derivatives.

CompoundExcitation λ (nm)Emission λ (nm)Stokes Shift (nm)Quantum Yield (Φ)
2'a 313382697.2%
2'b 3163897318.1%
2''b 320393735.4%
2'c 3153867112.6%
2''c 288338; 356; 370507.2%
2'd 3133857210.8%
Data adapted from a study on dihydroindeno[1,2-c]pyran-3-ones and is intended for illustrative purposes to show the range of photophysical properties in similar systems.

Non-linear Optical (NLO) Materials and Devices

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is often enhanced in molecules with a high degree of π-conjugation and charge asymmetry. The indeno[2,1-b]pyran skeleton, with its extended electron system, provides a good foundation for NLO activity.

Theoretical studies on the related indeno[2,1-b]fluorene have shown that this class of compounds can possess significant third-harmonic generation coefficients. rsc.org The introduction of a 3-methylphenyl substituent in the 2-position of the indeno[2,1-b]pyran could influence the NLO properties by modifying the electron distribution and polarizability of the molecule. While specific experimental NLO data for 2-(3-Methylphenyl)indeno[2,1-b]pyran is not available, it is a candidate for further investigation in this area.

Photochromic and Thermochromic Systems for Smart Materials

Indeno-fused naphthopyrans are a well-established class of photochromic compounds, valued for their reversible color change upon exposure to UV light. researchgate.netresearchgate.netgoogle.com This photochromism arises from the reversible cleavage of the C-O bond in the pyran ring, leading to a colored, open-ring isomer. The thermal stability and fading kinetics of the colored form can be tuned by structural modifications. researchgate.net

The indeno[2,1-b]pyran core in this compound suggests a potential for photochromic behavior. The 3-methylphenyl substituent could influence the stability of the open-ring form and the kinetics of the color change. While direct evidence of photochromism or thermochromism for this specific compound is lacking in the literature, its structural similarity to known photochromic indenopyrans makes it a target for investigation in the development of "smart" materials for applications such as light-adaptive lenses and optical data storage.

Applications in Organic Electronics and Energy Devices

The semiconducting properties of organic materials are at the heart of next-generation electronic and energy devices. The delocalized π-electron system of the indeno[2,1-b]pyran framework suggests its potential utility in this domain.

Organic Semiconductors for Field-Effect Transistors

Organic field-effect transistors (OFETs) are key components in flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Materials with extended π-systems and good intermolecular orbital overlap are desirable for efficient charge transport.

While there is no specific literature on the use of this compound in OFETs, related heterocyclic systems have been investigated as organic semiconductors. sigmaaldrich.comsemanticscholar.orgnih.gov The planarity and potential for π-stacking of the indeno[2,1-b]pyran core could facilitate charge transport. The 3-methylphenyl group might influence the solid-state packing and, consequently, the charge carrier mobility. Further research, including thin-film characterization and device fabrication, would be necessary to evaluate its performance as an organic semiconductor.

Active Materials in Dye-Sensitized Solar Cells (DSCs)

Dye-sensitized solar cells (DSSCs) offer a promising alternative to conventional silicon-based solar cells. The efficiency of a DSSC is critically dependent on the properties of the sensitizing dye, which absorbs light and injects electrons into a semiconductor electrode. Pyran-based dyes have been explored as sensitizers in DSSCs. bohrium.comresearchgate.net

An appropriately functionalized this compound derivative could potentially act as a sensitizer (B1316253) in a DSSC. The indeno[2,1-b]pyran core would serve as the light-harvesting unit, and the introduction of suitable anchoring groups (e.g., carboxylic acid) would be necessary to attach the dye to the semiconductor surface (typically TiO₂). The 3-methylphenyl group could modulate the absorption spectrum and the energy levels of the dye, which are crucial for efficient light harvesting and electron injection. Computational studies on related pyran-based dyes have shown that modifications to the molecular structure can significantly impact the performance of the resulting DSSC devices. bohrium.com

Electroluminescent Devices (e.g., OLEDs)

Derivatives of the pyran-containing heterocyclic family are recognized as potential candidates for electroluminescent devices, largely owing to their inherent fluorescent properties. nih.gov The extended π-conjugation provided by the indenopyran framework is a key feature that can be exploited in the design of materials for Organic Light Emitting Diodes (OLEDs).

Although direct studies detailing the use of this compound as an emissive or host material in OLEDs are not prominent in the available literature, the photoluminescent behavior of indenopyran-3-ones suggests that the core structure is a viable blue-light emitter. nih.gov The introduction of a 3-methylphenyl group at the 2-position of the pyran ring can modulate the electronic properties and solid-state packing of the molecule, which are critical factors in determining the efficiency and color purity of an OLED. For instance, different substituents on the pyran moiety of indenopyran-3-ones have been shown to influence fluorescence quantum yields. nih.gov It is plausible that the tolyl group in this compound could enhance the performance of such devices, though specific experimental data is required for confirmation.

Role as Molecular Probes and Sensors (Excluding Clinical/Biological Activity)

The application of indenopyran derivatives has been noted in the development of selective sensors. For example, certain amino-spiroindenopyran derivatives have demonstrated utility as selective sensors for thallium(I) ions. nih.gov This capability stems from the interaction between the target analyte and the heterocyclic system, which induces a detectable change in the compound's photophysical properties, such as fluorescence or color.

For this compound, its potential as a molecular probe or sensor would depend on its ability to selectively interact with specific ions or molecules. The electronic nature of the indenopyran core, influenced by the 3-methylphenyl substituent, could make it sensitive to changes in its chemical environment. While specific applications have not been reported, the general precedent set by other indenopyrans suggests that this is a viable area for future investigation.

Catalytic Applications (e.g., as Ligands or Organocatalysts)

The use of pyran derivatives in catalysis is an emerging area of interest. While direct catalytic applications of this compound are not documented, the structural features of the molecule suggest potential utility. The oxygen atom within the pyran ring and the delocalized π-electron system of the indenopyran core could serve as coordination sites for metal centers, making it a candidate for use as a ligand in transition-metal catalysis.

Furthermore, the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, presents another avenue. The indenopyran framework could be functionalized to incorporate catalytically active moieties. The development of chiral spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives through organocatalysis highlights the adaptability of the indenopyran scaffold for such applications, suggesting that with appropriate modifications, this compound could be developed into a novel organocatalyst. rsc.org

Development of Functionalized Materials through Polymerization and Surface Modification

The functionalization of materials through the incorporation of specialized organic molecules is a key strategy in material science. Indeno-fused naphthopyrans have been functionalized with ethylenically unsaturated groups, such as acrylates, to allow for their incorporation into polymeric structures. google.com This approach enables the development of photochromic articles where the active indenopyran unit is covalently bonded to a polymer matrix.

Following this precedent, this compound could be similarly modified. By introducing a polymerizable group onto either the indenyl or phenyl portion of the molecule, it could be copolymerized with other monomers to create new functional polymers. Such materials could potentially exhibit unique optical or electronic properties derived from the indenopyran moiety. Similarly, the introduction of reactive functional groups would allow for its attachment to surfaces, leading to modified materials with tailored surface properties. However, specific research on the polymerization or surface modification of this compound has not yet been reported.

Future Directions and Emerging Research Avenues for 2 3 Methylphenyl Indeno 2,1 B Pyran

Innovations in Environmentally Benign Synthetic Methodologies

The future synthesis of 2-(3-Methylphenyl)indeno[2,1-b]pyran is expected to pivot towards greener and more sustainable methods. Traditional organic syntheses often rely on volatile organic solvents and harsh reaction conditions. Emerging research focuses on minimizing the environmental impact by adopting principles of green chemistry.

Future research will likely explore:

Alternative Solvents: The use of benign solvents like polyethylene glycol (PEG-400), ionic liquids, or even water to replace conventional hazardous solvents is a promising avenue. researchgate.net For instance, the synthesis of related heterocyclic systems has been successfully achieved in PEG-400, which acts as both a solvent and a catalyst. researchgate.net

Catalysis: Development of novel catalysts, including nanocatalysts and biocatalysts, can lead to higher efficiency, selectivity, and milder reaction conditions.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times significantly for related indenopyrazole compounds, and this approach could be adapted for the synthesis of this compound. nih.gov

Table 1: Comparison of Synthetic Approaches for Indenopyran Derivatives

Parameter Traditional Synthesis Future Benign Methodologies
Solvents Volatile Organic Compounds (e.g., Toluene, DMF) PEG-400, Ionic Liquids, Water
Catalysts Homogeneous acid/base catalysts Heterogeneous catalysts, Biocatalysts
Energy Source Conventional heating (oil bath) Microwave irradiation, Ultrasound
Reaction Time Several hours to days Minutes to a few hours
Byproducts Often significant, requiring extensive purification Minimized through higher selectivity
Environmental Impact High Low

Exploration of Unconventional Reactivity and Novel Rearrangement Pathways

A deeper understanding of the intrinsic reactivity of the this compound scaffold is crucial for unlocking its synthetic potential. The unique electronic and steric environment of this molecule suggests that it may undergo novel and unexpected chemical transformations.

Future investigations could focus on:

Pericyclic Reactions: The pyran ring system is known to participate in various pericyclic reactions. Exploring the potential for Diels-Alder, electrocyclic, or sigmatropic rearrangements could lead to the discovery of new molecular skeletons.

Photochemical Reactivity: Naphthopyrans, which are structurally related to indenopyrans, are well-known for their photochromic properties. beilstein-journals.orgnih.gov Investigating the photochemical behavior of this compound could reveal interesting photo-responsive properties, leading to applications in molecular switches and smart materials.

Catalytic Functionalization: Developing new catalytic methods for the selective C-H functionalization of the indenopyran core would provide efficient pathways to novel derivatives with tailored properties, avoiding the need for pre-functionalized starting materials.

Integration into Hybrid Organic-Inorganic Material Systems

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both components, such as the processability of organic molecules and the robustness of inorganic frameworks. nih.govmdpi.com According to the International Union of Pure and Applied Chemistry (IUPAC), a hybrid material is composed of an intimate mixture of inorganic and organic components, often interpenetrating on a scale of less than 1 micrometer. nih.gov

The integration of this compound into such systems could be achieved by:

Surface Modification: Functionalizing the indenopyran with reactive groups (e.g., silanes) would allow it to be covalently bonded to the surface of inorganic materials like silica (B1680970) or titania. This could be used to modify the surface properties of these materials for applications in chromatography or catalysis.

Sol-Gel Entrapment: The sol-gel process allows for the entrapment of organic molecules within a porous inorganic matrix. mdpi.com Encapsulating this compound in a silica gel could lead to new materials with enhanced thermal stability and interesting optical properties.

Coordination to Metal Centers: The oxygen atom in the pyran ring could potentially coordinate to metal ions, opening the possibility of creating metal-organic frameworks (MOFs) or other coordination polymers with unique structural and functional properties.

Table 2: Potential Inorganic Components for Hybrid Materials

Inorganic Component Key Properties Potential Hybrid Application
**Silica (SiO₂) ** Optical transparency, porosity, thermal stability Luminescent materials, sensors
**Titania (TiO₂) ** Photocatalytic activity, high refractive index Photocatalysts, anti-reflective coatings
**Zirconia (ZrO₂) ** High thermal stability, chemical resistance Solid-state electrolytes, catalyst supports
Gold/Silver Nanoparticles Plasmonic properties, conductivity Biosensors, conductive inks

Advancements in Multiscale Computational Modeling and Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the simulation of complex chemical processes. techscience.com Multiscale computational modeling, in particular, bridges different levels of theory to provide a comprehensive understanding of a system's behavior from the electronic to the macroscopic level. arxiv.orgbegellhouse.com

For this compound, computational modeling can be used to:

Predict Spectroscopic Properties: Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Vis absorption and emission spectra of the molecule, guiding the design of new fluorescent dyes and probes.

Elucidate Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of chemical reactions, helping to understand the unconventional reactivity and rearrangement pathways discussed in section 7.2.

Design Hybrid Materials: Molecular dynamics (MD) simulations can be used to study the interface between the organic molecule and the inorganic support in hybrid materials, predicting the stability and performance of these systems. mdpi.com

Table 3: Computational Methods and Their Applications

Computational Method Information Obtained Application for this compound
Density Functional Theory (DFT) Electronic structure, molecular geometry, reaction energies Predicting stability, reactivity, and spectroscopic properties
Time-Dependent DFT (TD-DFT) Excited state properties, UV-Vis spectra Designing photo-responsive materials and fluorescent probes
Molecular Dynamics (MD) Dynamic behavior, intermolecular interactions Simulating behavior in solution and at interfaces of hybrid materials
Quantum Mechanics/Molecular Mechanics (QM/MM) High-accuracy modeling of a specific region in a large system Studying enzymatic reactions or interactions with a large inorganic surface

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of this compound research lies at the intersection of organic chemistry and materials science. The unique combination of a rigid indenone core and a potentially reactive pyran ring makes this molecule an attractive building block for novel functional materials.

Collaborative research in this area could lead to:

Organic Light-Emitting Diodes (OLEDs): Many pyran-containing derivatives are known to be fluorescent and have been investigated as emitters in OLEDs. nih.gov The indenopyran scaffold could be tailored to tune the emission color and efficiency, contributing to the development of next-generation displays and lighting.

Organic Photovoltaics (OPVs): The development of new organic semiconductor materials is crucial for improving the efficiency of solar cells. The indenopyran core could be incorporated into donor or acceptor molecules for OPVs.

Chemical Sensors: By functionalizing the indenopyran scaffold with specific recognition units, it may be possible to create chemosensors that exhibit a change in their fluorescence or color upon binding to a target analyte.

The synergy between synthetic organic chemistry, which provides the molecules, and materials science, which engineers their assembly into functional devices, will be paramount in realizing the full potential of this compound.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Polyethylene glycol (PEG-400)
Silica (Silicon Dioxide)
Titania (Titanium Dioxide)
Zirconia (Zirconium Dioxide)
Toluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.